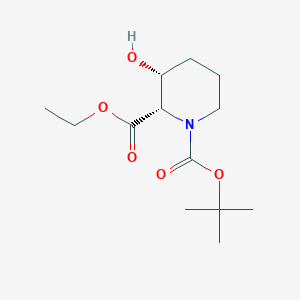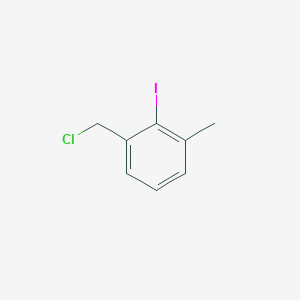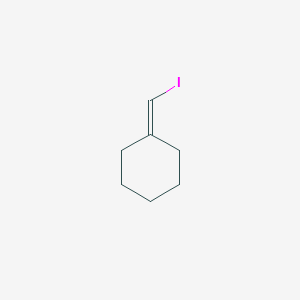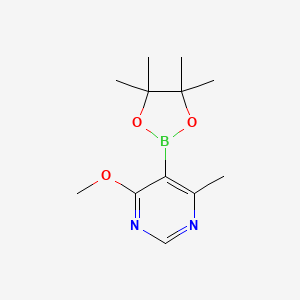![molecular formula C10H7F3N4 B13909370 N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- (NE)-N-{[4-(Chloromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- (NE)-N-{[4-(Methyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- (NE)-N-{[4-(Nitro)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
The presence of the trifluoromethyl group in (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a more potent and versatile compound for various applications.
特性
分子式 |
C10H7F3N4 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
(E)-N-(1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)9-3-1-8(2-4-9)5-16-17-6-14-15-7-17/h1-7H/b16-5+ |
InChIキー |
SNAYIHWIVZSHNU-FZSIALSZSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B13909289.png)
![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)




![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)
![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)



![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
